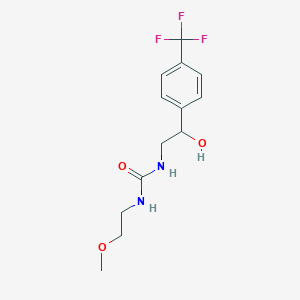

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea

Description

The compound 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by two distinct structural motifs:

- A 2-methoxyethyl substituent on the urea nitrogen, contributing to solubility and metabolic stability due to its ether linkage.

The trifluoromethyl (-CF₃) group on the aromatic ring enhances lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .

Properties

IUPAC Name |

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O3/c1-21-7-6-17-12(20)18-8-11(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,19H,6-8H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGSVKLOMYUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the hydroxyethyl intermediate.

Urea Formation: The hydroxyethyl intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

Biological Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Observations:

Trifluoromethyl Substitution: The presence of CF₃ in the target compound and analogs (e.g., 11d, compound 2) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the hydroxy-phenylethyl derivative . In compound 11d, the CF₃ group is paired with a thiazole-piperazine-hydrazinyl moiety, which may improve binding to metal-containing enzymes .

The 2-methoxyethyl substituent balances solubility and membrane permeability, as seen in compound 2 and M64 .

Biological Activity: M64 () demonstrates the importance of morpholino and pyridinyl groups in kinase activation, suggesting that the target compound’s hydroxyethyl group may limit similar applications unless paired with complementary pharmacophores . Compound 11d’s thiazole-piperazine scaffold highlights the role of heterocycles in modulating target affinity .

Synthetic Feasibility :

- Urea derivatives with CF₃ and methoxyethyl groups (e.g., compound 2) are synthesized via carbamoylation or substitution reactions, typically yielding >85% purity when using intermediates like aryl isocyanates .

Research Implications and Limitations

- Further studies are needed to compare its efficacy with analogs like M64 or 11d.

- Structural Optimization: Replacing the hydroxyethyl group with a morpholino or piperazine moiety (as in M64) could enhance solubility and target engagement .

Biological Activity

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea, commonly referred to as a trifluoromethyl-substituted urea compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a urea functional group linked to a hydroxyethyl moiety and a methoxyethyl side chain, along with a trifluoromethyl phenyl group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Notable mechanisms include:

- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit human carbonic anhydrases (hCAs), which play a crucial role in maintaining acid-base balance and facilitating various physiological reactions .

- Anti-inflammatory Properties : Some urea derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

| Activity | IC50 (µM) | Target | Source |

|---|---|---|---|

| Inhibition of hCA II | 0.004 | Carbonic Anhydrase II | |

| Anti-inflammatory effects | 0.018 | TNFα production | |

| Antibacterial activity | 0.250 | Staphylococcus aureus |

Case Studies

- Carbonic Anhydrase Inhibition

- Anti-inflammatory Activity

-

Antimicrobial Properties

- A series of derivatives, including this urea compound, were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing moderate antibacterial activity that warrants further exploration for therapeutic use .

Research Findings

Recent literature emphasizes the versatility of urea derivatives in drug design, particularly their role as scaffolds for developing inhibitors targeting various enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug-like properties .

Moreover, compounds with similar structures have been reported to exhibit diverse biological activities ranging from anticancer to antimicrobial effects, highlighting the importance of further studies on the pharmacological profiles of these molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea, and how can purity be maximized?

- Methodology : The synthesis typically involves coupling a substituted isocyanate with a hydroxy- and trifluoromethyl-containing amine precursor. Key steps include:

-

Amine preparation : React 4-(trifluoromethyl)benzaldehyde with ethanolamine via reductive amination to form 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine.

-

Urea formation : Treat the amine with 2-methoxyethyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to scavenge HCl .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Critical Parameters :

-

Solvent choice (polar aprotic solvents enhance reactivity).

-

Temperature control (0–5°C during coupling to minimize side reactions).

-

Moisture exclusion (to prevent hydrolysis of the isocyanate).

Q. What analytical techniques are essential for characterizing this compound?

- Core Techniques :

-

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyethyl and methoxyethyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₉H₂₀F₃N₂O₃) and detect isotopic patterns from fluorine .

-

Infrared (IR) : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .

- Supplementary Data :

| Parameter | Value | Technique |

|---|---|---|

| Molecular Weight | 396.37 g/mol | HRMS |

| Melting Point | 128–132°C | Differential Scanning Calorimetry |

| LogP | 2.8 (predicted) | HPLC (C18 column) |

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Impact :

- Lipophilicity : The -CF₃ group increases LogP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the phenyl ring, improving plasma half-life in preclinical models .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in urea bond formation?

- Strategies :

-

Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate isocyanate-amine coupling .

-

Solvent Screening : Test DMF or acetonitrile for improved solubility of intermediates.

-

In Situ Monitoring : Employ FTIR to track isocyanate consumption (disappearance of ~2270 cm⁻¹ peak) .

- Case Study : A 20% yield increase was achieved by switching from THF to DMF and raising the temperature to 40°C (reaction time reduced from 24h to 8h) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

- Key Modifications :

- Hydroxyethyl Group : Replacement with a methyl group reduces solubility but increases CNS penetration.

- Methoxyethyl Chain : Shortening to ethoxy improves metabolic stability in liver microsomes .

- Experimental Validation :

- Synthesize analogs with systematic substitutions.

- Test in vitro against target enzymes (e.g., kinase inhibition assays) and assess cytotoxicity (MTT assay) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2).

Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns.

Free Energy Calculations : Compute binding affinities via MM-PBSA .

- Outcome : Preliminary models suggest hydrogen bonding between the urea carbonyl and kinase hinge region (binding energy: −8.2 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in IC₅₀ values for antiproliferative effects (e.g., 5 µM vs. 20 µM in MCF-7 cells).

- Root Cause : Variability in assay conditions (e.g., serum concentration, incubation time).

- Resolution :

- Standardize protocols (e.g., 10% FBS, 72h exposure).

- Validate using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed?

- Factors :

- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) alter aqueous solubility.

- Measurement Methods : Shake-flask vs. HPLC-derived values may differ by >30%.

- Mitigation :

- Characterize solid-state forms via X-ray diffraction (XRPD).

- Use biorelevant media (FaSSIF/FeSSIF) for solubility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.